molecular formula C8H10ClN3O3 B8478217 5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

Cat. No.: B8478217
M. Wt: 231.63 g/mol
InChI Key: OLLBZJSOAWVDJA-UHFFFAOYSA-N
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Description

5-chloro-4-nitro-1-(oxan-4-yl)pyrazole is a useful research compound. Its molecular formula is C8H10ClN3O3 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClN3O3

Molecular Weight

231.63 g/mol

IUPAC Name

5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

InChI

InChI=1S/C8H10ClN3O3/c9-8-7(12(13)14)5-10-11(8)6-1-3-15-4-2-6/h5-6H,1-4H2

InChI Key

OLLBZJSOAWVDJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1 equiv) in THF (0.5 M) was added dropwise a 1.0M solution of lithium bis(trimethylsilyl)amide (14 equiv) in THF at −78° C. The reaction was stirred at −78° C. for 30 min before hexachloroethane (1.5 equiv) in THF (1.15 M) was added. The reaction was stirred at −78° C. for 2.5 h then warmed to room temperature. The reaction was diluted with brine (0.23 M) and extracted with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (10-20% ethyl acetate in petroleum ether) to afford the desired product (81% yield) as a white solid. MS (ESI) m/z 232.1 [M+H]+.
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Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-1-tetrahydropyran-4-yl-pyrazole (1.32 g; 6.69 mmol) in THF (15 mL) was added dropwise LHMDS (1 mol/L) in THF (2.0 equiv.; 13.4 mmol) at −78° C. The reaction was stirred at −78° C. for 30 minutes before the addition of hexachloroethane (2.4 g, 10 mmol) in THF (5 mL). The reaction was stirred at −78° C. before warming to room temperature. The reaction was diluted with sat. NaCl and extracted with EtOAc (3×). The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by flash chromatography to give 5-chloro-4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (0.98 g, 63%).
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